Product packaging for Allopurinol (sodium)(Cat. No.:)

Allopurinol (sodium)

Cat. No.: B12410247
M. Wt: 160.11 g/mol
InChI Key: FSIHPSGWJKWQOG-UHFFFAOYSA-N
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Description

Allopurinol (sodium) is a useful research compound. Its molecular formula is C5H5N4NaO and its molecular weight is 160.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Allopurinol (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allopurinol (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N4NaO B12410247 Allopurinol (sodium)

Properties

Molecular Formula

C5H5N4NaO

Molecular Weight

160.11 g/mol

IUPAC Name

sodium;4,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-olate

InChI

InChI=1S/C5H5N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2,5H,(H2,6,7,8,9);/q-1;+1

InChI Key

FSIHPSGWJKWQOG-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1C(N=CN2)[O-].[Na+]

Origin of Product

United States

Historical Perspectives in Purine Metabolism Research

The story of allopurinol (B61711) is deeply intertwined with the quest to understand and manipulate purine (B94841) metabolic pathways. In the mid-20th century, researchers Gertrude B. Elion and George H. Hitchings were systematically synthesizing and evaluating purine analogues for their potential as anticancer agents. pharmaceutical-journal.com Their work, which would later contribute to their 1988 Nobel Prize in Physiology or Medicine, led to the development of 6-mercaptopurine (B1684380) (6-MP), a drug still used in leukemia treatment. pharmaceutical-journal.cominnovareacademics.in

Further investigation into the metabolic fate of 6-MP revealed that it was oxidized by the enzyme xanthine (B1682287) oxidase, the same enzyme responsible for the conversion of hypoxanthine (B114508) to xanthine and then to uric acid. pharmaceutical-journal.com This crucial observation sparked the idea that inhibiting xanthine oxidase could be a viable strategy for reducing uric acid levels. This led Elion and Hitchings to test allopurinol, a hypoxanthine analogue, for its effects on uric acid formation. pharmaceutical-journal.com

Early studies confirmed that allopurinol effectively blocked the production of uric acid. pharmaceutical-journal.com This discovery was a landmark in the study of purine metabolism, providing researchers with a specific tool to modulate a key enzymatic step in this pathway. The introduction of allopurinol into research settings allowed for more detailed investigations into the consequences of blocking uric acid synthesis, including the resultant increase in the levels of its precursors, hypoxanthine and xanthine. drugbank.com These studies were instrumental in confirming the metabolic pathways and understanding the physiological roles of these purine bases.

Significance As a Xanthine Oxidoreductase Inhibitor Model Compound

Allopurinol and Oxypurinol as Purine Analogs

Allopurinol is a structural isomer of the natural purine base hypoxanthine. drugbank.comresearchgate.net This structural similarity is the cornerstone of its mechanism of action, allowing it to act as a substrate and inhibitor for enzymes involved in purine metabolism. researchgate.netpatsnap.com Upon administration, allopurinol is rapidly metabolized by xanthine oxidoreductase (XOR) to its major active metabolite, oxypurinol (also known as alloxanthine). drugbank.compatsnap.com Oxypurinol is an analog of xanthine. drugbank.com Both allopurinol and oxypurinol are classified as purine analog xanthine oxidase inhibitors. wikipedia.org This classification distinguishes them from non-purine inhibitors like febuxostat (B1672324) and topiroxostat. wikipedia.orgoatext.com

The structural resemblance to natural purines allows allopurinol and oxypurinol to interact with enzymes that would typically bind to hypoxanthine and xanthine. patsnap.com This interaction is not limited to XOR; allopurinol can also serve as a substrate for other enzymes in the purine pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). drugbank.comebmconsult.com

Detailed Mechanism of Xanthine Oxidoreductase (XOR) Inhibition

Xanthine oxidoreductase is a complex metalloenzyme containing a molybdenum cofactor, two iron-sulfur centers, and a flavin adenine (B156593) dinucleotide (FAD) cofactor. mdpi.comnih.gov It catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. escholarship.orgnih.gov Allopurinol and oxypurinol inhibit this enzyme through a complex and multifaceted mechanism. ic.ac.uk

Competitive and Non-Competitive Inhibition Dynamics

The inhibitory action of allopurinol on xanthine oxidase exhibits characteristics of both competitive and non-competitive inhibition. ic.ac.uktrc-p.nl At lower concentrations and without pre-incubation, allopurinol acts as a competitive inhibitor, vying with hypoxanthine and xanthine for the active site of the enzyme. patsnap.comic.ac.ukmdpi.com This is due to its structural similarity to hypoxanthine, which allows it to bind to the enzyme's active site. patsnap.com

However, the more significant and prolonged inhibitory effect is primarily attributed to its metabolite, oxypurinol, which acts as a potent non-competitive inhibitor. ic.ac.uktrc-p.nl Oxypurinol binds very tightly to the reduced form of the xanthine oxidase enzyme, leading to a form of suicide inhibition. ebmconsult.com This strong binding of oxypurinol to the reduced molybdenum center of the enzyme is a key feature of its inhibitory mechanism. bioline.org.br

Time-Dependent Inhibition and Enzyme-Inhibitor Complex Formation

The inhibition of xanthine oxidase by allopurinol and oxypurinol is a time-dependent process. bioline.org.brnih.gov Allopurinol itself is a substrate for XOR, and its oxidation to oxypurinol at the enzyme's active site is a critical step. tandfonline.comresearchgate.net This reaction leads to the reduction of the molybdenum center of the enzyme from Mo(VI) to Mo(IV). escholarship.orgresearchgate.net The newly formed oxypurinol then binds tightly to this reduced Mo(IV) state, forming a stable enzyme-inhibitor complex. mdpi.comescholarship.org

This complex formation effectively inactivates the enzyme, preventing it from catalyzing further reactions. tandfonline.com The inhibition by allopurinol is considered much more effective in vivo than that of oxypurinol when administered directly. escholarship.orgresearchgate.net This is because the conversion of allopurinol to oxypurinol at the active site ensures the inhibitor is in the correct orientation to form the tightly bound complex with the reduced enzyme. escholarship.org The dissociation of the oxypurinol-enzyme complex is slow, contributing to the sustained inhibitory effect. ic.ac.uk

Role of Molybdenum Center in XOR-Allopurinol/Oxypurinol Interaction

The molybdenum cofactor at the active site of xanthine oxidoreductase is central to its catalytic activity and its inhibition by allopurinol and oxypurinol. nih.govproteopedia.org During the catalytic cycle, the molybdenum atom cycles between the oxidized Mo(VI) and the reduced Mo(IV) states. nih.gov

Allopurinol acts as a substrate and is hydroxylated by the enzyme to form oxypurinol. mdpi.comproteopedia.org This process involves the reduction of the Mo(VI) center to Mo(IV). escholarship.orgresearchgate.net Oxypurinol then forms a strong coordination bond with the transiently reduced Mo(IV) at the active site. mdpi.commdpi.com This interaction is a covalent bond, with the nitrogen atom of oxypurinol binding to the molybdenum. oatext.commdpi.com This stable complex prevents the reoxidation of the enzyme and its participation in further catalytic cycles, leading to potent inhibition of uric acid production. mdpi.comnih.govescholarship.org Upon reoxidation of the molybdenum center back to Mo(VI), the binding of oxypurinol is significantly weakened, and it dissociates from the enzyme. escholarship.orgnih.gov

Interactions with Purine Salvage Pathway Enzymes

Beyond its primary action on XOR, allopurinol also interacts with enzymes of the purine salvage pathway, most notably hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). drugbank.comebmconsult.com This pathway is crucial for recycling purine bases back into the nucleotide pool.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) Substrate Role

Allopurinol can act as a substrate for HGPRTase, which catalyzes the conversion of hypoxanthine and guanine (B1146940) to their respective mononucleotides. drugbank.comebmconsult.compharmgkb.org This interaction leads to the formation of allopurinol-ribonucleotide. drugbank.comresearchgate.net The increased availability of hypoxanthine and xanthine due to XOR inhibition enhances their reutilization through the salvage pathway, a process involving HGPRTase. drugbank.comfda.gov This increased consumption of phosphoribosyl pyrophosphate (PRPP) by the salvage pathway can lead to feedback inhibition of de novo purine synthesis, further contributing to the reduction of the total purine pool. drugbank.commdpi.com

Interactive Data Table: Key Enzyme Interactions of Allopurinol and Oxypurinol

Compound Enzyme Type of Interaction Consequence
Allopurinol Xanthine Oxidoreductase (XOR) Competitive Inhibitor & Substrate Inhibition of uric acid production; conversion to oxypurinol
Oxypurinol Xanthine Oxidoreductase (XOR) Non-competitive/Suicide Inhibitor Potent and sustained inhibition of uric acid production
Allopurinol Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) Substrate Formation of allopurinol-ribonucleotide; increased purine salvage

| Oxypurinol | Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) | Not a significant substrate or inhibitor | Minimal direct interaction with the purine salvage pathway |

Feedback Inhibition of De Novo Purine Biosynthesis

Allopurinol exerts a significant influence on purine metabolism, extending beyond its well-known inhibition of xanthine oxidase. A crucial aspect of its mechanism involves the feedback inhibition of de novo purine synthesis. musculoskeletalkey.com This process is primarily mediated by the ribonucleotide metabolites of allopurinol and its primary active metabolite, oxypurinol. musculoskeletalkey.comdrugbank.com

Following administration, allopurinol, a structural analog of hypoxanthine, and oxypurinol can be converted to their respective ribonucleotides by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). musculoskeletalkey.comdrugbank.com This conversion consumes phosphoribosyl pyrophosphate (PRPP), a key substrate for the initial and rate-limiting step of de novo purine synthesis. musculoskeletalkey.com The formation of allopurinol ribonucleotide and oxypurinol ribonucleotide leads to an increased concentration of these nucleotide analogs. musculoskeletalkey.comwikipedia.org

Metabolism of Allopurinol and Oxypurinol in Biochemical Systems

The biotransformation of allopurinol is a critical determinant of its pharmacological activity. The process involves several key enzymes and leads to the formation of active and other metabolites.

Aldehyde Oxidase (AOX1) Catalysis

While often mistakenly believed to be primarily metabolized by its target enzyme, xanthine oxidase, the conversion of allopurinol to its major active metabolite, oxypurinol (also known as alloxanthine), is principally catalyzed by aldehyde oxidase (AOX1) in the human liver. wikipedia.orgpharmgkb.orgpharmgkb.org Xanthine oxidase can also contribute to this metabolic step. pharmgkb.orgpharmgkb.org Both AOX1 and xanthine oxidase are molybdenum-containing enzymes. pharmgkb.orgresearchgate.net Studies in rats have indicated that AOX1 may have a more significant role in allopurinol metabolism at higher concentrations of the drug. researchgate.net The activity of AOX1 can vary between individuals, which may contribute to inter-individual differences in oxypurinol levels. researchgate.net

Formation of Ribonucleotide Metabolites (e.g., Allopurinol Ribotide, Oxypurinol Ribosides)

In addition to its oxidation to oxypurinol, allopurinol can be metabolized through alternative pathways to form ribonucleotide and ribonucleoside derivatives. pharmgkb.org Allopurinol can be converted to allopurinol ribotide by the action of hypoxanthine-guanine phosphoribosyltransferase (HPRT1). pharmgkb.orgpharmgkb.org Another pathway involves the enzyme purine nucleoside phosphorylase (PNP), which can convert allopurinol to allopurinol riboside. pharmgkb.orgpharmgkb.org Research has shown that allopurinol-1-riboside can also be formed indirectly from allopurinol-1-ribotide through the action of a phosphatase, a process catalyzed by HGPRT. nih.gov

Similarly, oxypurinol can undergo conversion to its ribonucleoside metabolites, namely oxypurinol-1-riboside and oxypurinol-7-riboside. pharmgkb.orgpharmgkb.org The specific enzymes responsible for the formation of these oxypurinol ribosides have not been fully elucidated. pharmgkb.org The formation of oxypurinol-7-ribotide is thought to be a primary inhibitor of orotidine-5'-monophosphate decarboxylase, leading to an accumulation of orotidine (B106555) in erythrocytes, particularly in certain patient populations. portlandpress.com

Table 1: Key Enzymes in Allopurinol Metabolism

Enzyme Role in Allopurinol Metabolism Resulting Metabolite(s)
Aldehyde Oxidase (AOX1) Primary enzyme for the oxidation of allopurinol in the liver. wikipedia.orgpharmgkb.orgpharmgkb.org Oxypurinol wikipedia.orgpharmgkb.orgpharmgkb.org
Xanthine Oxidase (XDH) Also catalyzes the oxidation of allopurinol. pharmgkb.orgpharmgkb.org Oxypurinol pharmgkb.orgpharmgkb.org
Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT1) Converts allopurinol to its ribonucleotide. pharmgkb.orgpharmgkb.org Allopurinol Ribotide pharmgkb.orgpharmgkb.org
Purine Nucleoside Phosphorylase (PNP) Converts allopurinol to its ribonucleoside. pharmgkb.orgpharmgkb.org Allopurinol Riboside pharmgkb.orgpharmgkb.org

Table 2: Major Metabolites of Allopurinol

Metabolite Formation Pathway Significance
Oxypurinol Oxidation of allopurinol by AOX1 and XDH. wikipedia.orgpharmgkb.orgpharmgkb.org Major active metabolite, potent inhibitor of xanthine oxidase. wikipedia.org
Allopurinol Ribotide Action of HPRT1 on allopurinol. pharmgkb.orgpharmgkb.org Contributes to feedback inhibition of de novo purine synthesis. musculoskeletalkey.comdrugbank.com
Allopurinol Riboside Action of PNP on allopurinol or indirect formation from allopurinol ribotide. pharmgkb.orgpharmgkb.orgnih.gov A urinary metabolite of allopurinol. nih.gov
Oxypurinol Ribosides Metabolism of oxypurinol. pharmgkb.orgpharmgkb.org Includes oxypurinol-1-riboside and oxypurinol-7-riboside. pharmgkb.org

Synthetic Methodologies and Advanced Synthesis of Allopurinol

Classical Synthetic Routes to Allopurinol (B61711)

The traditional synthesis of allopurinol has been well-established and involves a multi-step process. One of the primary classical routes begins with the condensation of hydrazine (B178648) with ethoxymethylenemalononitrile. ic.ac.uk This reaction yields 3-amino-4-cyanopyrazole. ic.ac.ukic.ac.uk Subsequently, the nitrile group of 3-amino-4-cyanopyrazole is hydrolyzed using a strong acid, such as concentrated sulfuric acid, to produce 3-amino-4-pyrazolecarboxamide, which is typically isolated as its sulfate (B86663) salt in high yields (over 80%). ic.ac.uk The final step involves heating the 3-amino-4-pyrazolecarboxamide sulfate with formamide (B127407), which results in the formation of allopurinol, chemically known as 4-hydroxypyrazolo(3,4-d)pyrimidine. ic.ac.uk

Another classical approach involves the reaction of triethyl orthoformate, morpholine, acetonitrile (B52724), and cyanoacetamide. google.comgoogle.com This mixture is heated to reflux, and after cooling, the resulting condensate is treated with hydrazine hydrate (B1144303) to form an intermediate, 3-amino-4-pyrazolecarboxamide hemisulfate. google.com This intermediate is then cyclized in formamide to produce allopurinol. google.com The crude allopurinol is often purified through recrystallization from water or by a process involving dissolution in a sodium hydroxide (B78521) solution followed by acidification to precipitate the purified product. ic.ac.ukgoogle.com

A detailed patent outlines a four-step synthesis method:

Condensation reaction: Triethyl orthoformate, morpholine, acetonitrile, and cyanoacetamide are reacted. google.compatsnap.com

Ring salt synthesis: The condensate is reacted with hydrazine hydrate. google.compatsnap.com

Crude product treatment: The resulting hemisulfate is treated with formamide. google.com

Refining: The crude allopurinol is purified, often using activated carbon and recrystallization from purified water. google.compatsnap.com

This method is noted for its simplicity and potential for high yield and quality, with a reported yield of up to 65%. google.com

Table 1: Key Reactants in Classical Allopurinol Synthesis

ReactantRoleReference
HydrazineForms the pyrazole (B372694) ring ic.ac.uk
EthoxymethylenemalononitrileProvides the carbon backbone for the pyrazole ring ic.ac.uk
3-amino-4-cyanopyrazoleIntermediate formed from the initial condensation ic.ac.uk
Sulfuric AcidCatalyst for hydrolysis of the nitrile group ic.ac.uk
3-amino-4-pyrazolecarboxamideKey intermediate before the final cyclization ic.ac.uk
FormamideActs as a reagent and solvent for the final ring closure ic.ac.uk
Triethyl orthoformateReactant in an alternative condensation step google.comgoogle.com
MorpholineBase catalyst in the condensation reaction google.comgoogle.com
CyanoacetamideStarting material providing the acetamide (B32628) group

Modern Advancements in Allopurinol Synthesis

Recent advancements in chemical synthesis have focused on improving the efficiency, sustainability, and cost-effectiveness of allopurinol production. These modern approaches aim to address the limitations of classical methods, such as harsh reaction conditions and the generation of hazardous waste.

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to minimize environmental impact. pmarketresearch.com In the context of allopurinol synthesis, this involves the use of more environmentally friendly solvents, reducing energy consumption, and minimizing waste. google.compmarketresearch.com For instance, the use of purified water for refining allopurinol instead of organic solvents is a step towards a greener process. google.com The development of analytical methods using less toxic solvents, such as ethanol, for quality control also aligns with green chemistry principles. biointerfaceresearch.com Furthermore, mechanosynthesis, a solvent-assisted grinding method, has been employed to prepare allopurinol salts with improved properties, reducing the reliance on large volumes of solvents. acs.orgnih.govresearchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool in green chemistry. nih.gov It offers high selectivity and efficiency while operating under mild conditions, thereby reducing energy consumption and by-products. pmarketresearch.com In the synthesis of allopurinol intermediates, specific enzymes can facilitate the conversion of substrates with high precision. pmarketresearch.com For example, biocatalysis has been explored for the synthesis of allopurinol riboside, a metabolite of allopurinol. researchgate.netnih.gov Enzymes like nucleoside phosphorylases are used in the synthesis of nucleoside analogues, which can include derivatives of allopurinol. conicet.gov.ar This approach not only enhances the yield and purity of the intermediates but also significantly lowers the environmental footprint compared to traditional chemical methods. pmarketresearch.com

Synthesis of Allopurinol Derivatives and Analogs

The synthesis of allopurinol derivatives and analogs is an active area of research, aimed at developing compounds with improved pharmacological properties or novel therapeutic applications. researchgate.netcsir.co.za

One approach involves modifying the allopurinol scaffold at various positions. For instance, alkyl groups have been introduced at the C6 position to create derivatives like 6-methyl, 6-ethyl, and 6-propyl allopurinol. conicet.gov.ar Another strategy focuses on creating N1-acyl derivatives, such as 1-acetyl and 1-propanoyl allopurinol, which can alter properties like solubility and permeability. conicet.gov.ar

The synthesis of more complex analogs often starts with a chlorinated intermediate. Allopurinol can be treated with phosphoryl chloride (POCl3) to produce a key intermediate. researchgate.net This intermediate can then undergo further reactions, such as N-alkylation with ethyl or benzyl (B1604629) groups, followed by reaction with various hydrazines or sulfonyl chlorides to yield a diverse range of pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net These derivatives have been investigated for potential anticancer activity. researchgate.net Additionally, allopurinol has been used as a scaffold for creating ATP analogs as potential enzyme inhibitors. csir.co.za

Table 2: Examples of Synthesized Allopurinol Derivatives

Derivative NameModificationReference
6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneAlkyl group at C6 conicet.gov.ar
6-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneAlkyl group at C6 conicet.gov.ar
6-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneAlkyl group at C6 conicet.gov.ar
1-acetyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneAcyl group at N1 conicet.gov.ar
1-propanoyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneAcyl group at N1 conicet.gov.ar
Allopurinol RibosideRibose sugar attached researchgate.netnih.gov

Structural Characterization and Solid State Chemistry of Allopurinol Sodium

Crystal Structure Analysis of Allopurinol (B61711) and its Salts

The solid-state properties of allopurinol and its salts are of significant interest due to their influence on the drug's physicochemical characteristics. Allopurinol, with the chemical name 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is known to have poor aqueous solubility and permeability, which can affect its bioavailability. nih.govacs.orgresearchgate.netnih.gov

In its crystalline form, allopurinol's structure consists of planar pyrimidine (B1678525) and pyrazole-fused rings. acs.org X-ray diffraction studies have revealed that in the crystal lattice, two allopurinol molecules form a centrosymmetric dimer through N–H···N hydrogen bonds between the pyrimidine and pyrazole (B372694) nitrogen atoms. acs.org These dimers further connect via N–H···N hydrogen bonds, creating a two-dimensional sheet. acs.org The dense packing and strong hydrogen-bonded network in the crystal structure contribute to its high melting point of around 390 °C and its poor solubility. nih.govacs.org

Polymorphism Studies

Allopurinol is reported to crystallize as a monomorph, meaning it exists in a single crystalline form under normal conditions. nih.govacs.org However, it readily forms salts and cocrystals with various acids and other molecules. nih.govacs.orgresearchgate.net These include hydrochloride and sulfate (B86663) salts, as well as cocrystals with compounds like piperazine, pyridine-2,4-dicarboxylic acid, and 2,4-dihydroxybenzoic acid. nih.govacs.orgresearchgate.net The formation of these different solid phases is a key area of research aimed at improving the drug's properties.

Tautomeric States in Solid Form

Allopurinol can exist in several tautomeric forms due to the mobility of protons within its fused ring system. doi.orgic.ac.uk While in aqueous solutions, the oxo tautomeric forms are predominant, studies on the solid state have provided more specific insights. doi.org

Early X-ray interferogram analysis suggested that in the crystalline state, allopurinol exists as the 1,5-di-NH tautomer. ic.ac.uk This is characterized by a hydrogen bond between the 1-NH group and the 7-N of an adjacent molecule, and the 2-N is bonded to the hydrogen of a 5-NH group. ic.ac.uk Computational studies, specifically DFT (Density Functional Theory) calculations, have also identified the 1,5-di-NH tautomer as the most stable form. ic.ac.uk Further experimental investigations using 1H–14N NMR-NQR double resonance have supported the presence of specific tautomers in the solid state, providing detailed information on the electron density distribution and hydrogen bonding. acs.orgnih.gov

Cocrystallization and Salt Formation of Allopurinol

To address the poor solubility and permeability of allopurinol, extensive research has been conducted on its cocrystallization and salt formation. nih.govacs.orgresearchgate.net The underlying principle is that by pairing allopurinol, a weak base (pKa ≈ 10.1), with suitable acidic coformers, it is possible to create new solid phases with enhanced physicochemical properties. acs.orgresearchgate.net The formation of a salt versus a cocrystal is generally predicted by the difference in pKa (ΔpKa) between the drug and the coformer, with a ΔpKa greater than 4 often leading to salt formation. nih.govacs.org

Mechanosynthesis of Allopurinol Salts (e.g., with Maleic Acid, Oxalic Acid)

Mechanosynthesis, particularly solvent-assisted grinding, has proven to be an effective method for preparing allopurinol salts. nih.govresearchgate.netnih.gov This technique involves grinding the active pharmaceutical ingredient (API) with a coformer, with the addition of a small amount of solvent. This method has been successfully used to synthesize allopurinol salts with dicarboxylic acids such as maleic acid and oxalic acid. nih.govresearchgate.netnih.gov

The formation of new crystalline phases is confirmed through various analytical techniques, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared Spectroscopy (FT-IR). nih.govresearchgate.netacs.org For instance, the PXRD pattern of the allopurinol-maleate (ALO-MLE) salt shows distinct diffraction peaks that are different from those of the individual components, confirming the creation of a new solid phase. nih.gov Similarly, a new XRD pattern is observed for the allopurinol-oxalate (ALO-OXA) salt. nih.gov

Crystal structure determination from high-resolution PXRD data has provided detailed insights into these salts. nih.govacs.orgresearchgate.net For example, the ALO-MLE hydrate (B1144303) (1:1:1) crystallizes in the monoclinic P21/n space group, while the ALO-OXA hydrate (2:1:0.4) crystallizes in the triclinic P-1 space group. nih.gov In these salts, a proton is transferred from the dicarboxylic acid to the most basic nitrogen atom of the pyrimidine ring in allopurinol. nih.govresearchgate.netnih.gov

Impact of Salt Formation on Dissolution and Diffusion Properties (Focus on Physical Chemistry)

The formation of allopurinol salts has a significant impact on its dissolution and diffusion properties. The rationale behind this is that the ionized form of the drug in a salt generally exhibits increased polarity and wettability, leading to improved solubility. nih.gov

Studies have shown that the organic salts of allopurinol with maleic acid and oxalic acid can improve solubility and dissolution by up to five-fold compared to the parent drug in a pH 6.8 phosphate (B84403) buffer. nih.govresearchgate.netnih.gov The diffusion permeability has been observed to increase by as much as 12 times. nih.govresearchgate.netnih.gov This enhancement is attributed to the ionization effect, lower melting points of the salts, and the higher solubility of the coformers themselves. nih.gov

The improved dissolution of these salt hydrates can be substantial. For example, allopurinol salt hydrates have been shown to enhance the apparent solubility by 3.2 to 4.6-fold within the first 30 minutes of a dissolution experiment. nih.gov It is noteworthy that the improved diffusion properties can also be influenced by factors such as the concentration gradient and weaker non-covalent interactions within the multicomponent solid. researchgate.net

Table 1: Improvement in Physicochemical Properties of Allopurinol Salts
Salt FormSolubility ImprovementDiffusion Permeability ImprovementReference
Allopurinol-Maleate (ALO-MLE)Up to 5-foldUp to 12-fold nih.govresearchgate.netnih.gov
Allopurinol-Oxalate (ALO-OXA)Up to 5-fold- nih.govresearchgate.net

Hydrogen Bonding Networks and Crystal Packing

The crystal packing and hydrogen bonding networks are fundamentally altered upon the formation of allopurinol salts. In pure allopurinol, the crystal structure is dominated by N–H···N hydrogen-bonded homodimers. nih.govresearchgate.net In the salt forms, these interactions are replaced by stronger N+–H···O− ionic interactions. nih.govresearchgate.netnih.gov

In the allopurinol-maleate (ALO-MLE) hydrate, there is one molecule each of the allopurinol cation, the maleate (B1232345) monoanion, and a water molecule in the asymmetric unit. nih.gov In the allopurinol-oxalate (ALO-OXA) hydrate, the asymmetric unit contains two allopurinol cations, one oxalate (B1200264) anion, and a non-stoichiometric water molecule. nih.govresearchgate.net In this case, the dicarboxylic oxalic acid donates both of its protons to two different allopurinol molecules. nih.gov

The presence of water molecules in these salt hydrates also plays a crucial role in the crystal packing. For instance, in the ALO-OXA hydrate, the non-stoichiometric water molecule forms a hydrogen bond with the carbonyl group of the allopurinol cation and resides in a cavity formed by allopurinol tetramers. researchgate.net These water molecules can form zigzag chains within the crystal structure, further stabilizing the lattice. researchgate.net The intricate network of hydrogen bonds, including ionic interactions and those involving water molecules, is a key determinant of the stability and physicochemical properties of these allopurinol salts. nih.govresearchgate.net

Table 2: Crystallographic Data for Allopurinol Salts
SaltStoichiometry (ALO:Acid:Water)Crystal SystemSpace GroupReference
Allopurinol-Maleate Hydrate1:1:1MonoclinicP21/n nih.gov
Allopurinol-Oxalate Hydrate2:1:0.4TriclinicP-1 nih.gov

Computational Chemistry and Molecular Modeling Studies of Allopurinol

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions.

Molecular docking studies have been instrumental in predicting the binding conformation of allopurinol (B61711) within the active site of xanthine (B1682287) oxidoreductase. These studies consistently show that allopurinol, being a structural analog of hypoxanthine (B114508), binds to the molybdenum cofactor (Moco) domain of the enzyme, which is the catalytic center responsible for the oxidation of purines. The pyrimidine (B1678525) ring of allopurinol orients itself in a manner that facilitates interactions with key residues in the active site. The predicted binding poses from various studies indicate a similar orientation, where the molecule is positioned to interact with critical amino acids that stabilize its presence in the active site pocket.

Docking simulations have successfully identified the key amino acid residues within the xanthine oxidoreductase active site that are crucial for the binding of allopurinol. These interactions are predominantly non-covalent and include hydrogen bonds and van der Waals forces. Several studies have highlighted the importance of residues such as Glu802, Arg880, and Thr1010 in forming hydrogen bonds with allopurinol. nih.govunida.ac.id Phenylalanine residues, specifically Phe914 and Phe1009, are also frequently implicated in establishing π-π stacking interactions with the purine-like ring of allopurin-ol, further anchoring the inhibitor in the active site. unida.ac.id

The binding affinity, often expressed as binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. Lower binding energy values indicate a more stable and favorable interaction. Molecular docking studies have reported varying binding energies for allopurinol with xanthine oxidase, which can differ based on the specific software and parameters used. For instance, some studies have reported binding energies in the range of -4.47 kcal/mol to -6.1 kcal/mol. researchgate.net

Binding Affinity of Allopurinol with Xanthine Oxidoreductase
Study/ReferenceBinding Energy (kcal/mol)Key Interacting Residues
Der Pharma Chemica -4.47Not specified
ResearchGate researchgate.net-6.1Not specified
THE POTENTIAL INHIBITION OF XANTHINE OXIDASE BY PHENOLIC AND FLAVONOIDS DATE (Phoenix dactylifera) WITH MOLECULAR DOCKING METHOD unida.ac.idNot specifiedGlu802, Arg880, Leu1014, Phe1009, Leu873, Ala1078, Thr1010, Phe914, Ala1079

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the allopurinol-enzyme complex, allowing researchers to observe the conformational changes and stability of the system over time. These simulations offer a more realistic representation of the biological environment compared to the static picture provided by molecular docking.

MD simulations have been employed to assess the stability of the allopurinol-xanthine oxidoreductase complex. By simulating the system over nanoseconds, researchers can monitor the structural integrity of the complex. The stability is often evaluated by analyzing the root mean square deviation (RMSD) of the protein backbone from its initial conformation. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and that allopurinol remains stably bound within the active site. Studies have shown that the allopurinol-XO complex maintains a stable conformation throughout the simulation period. nih.gov

RMSD and RMSF are key metrics derived from MD simulations to quantify the dynamics of the protein-ligand complex.

Root Mean Square Deviation (RMSD) measures the average deviation of the protein's backbone atoms over time from a reference structure (usually the initial structure). A plateau in the RMSD plot indicates that the simulation has reached a stable state. In simulations of the allopurinol-XO complex, the RMSD value for the complex has been reported to be around 0.43 nm, which was higher than the apo (unbound) enzyme, suggesting a conformational change upon binding. nih.govacs.org

Root Mean Square Fluctuation (RMSF) , on the other hand, measures the flexibility of individual amino acid residues. Higher RMSF values indicate greater mobility of a particular residue. RMSF analysis can pinpoint the regions of the protein that are most affected by ligand binding. For the allopurinol-XO complex, increased fluctuations have been observed in certain residues, such as those in the Gly800 to Glu802 region, when compared to the unbound enzyme. nih.gov

RMSD and RMSF Analysis of Allopurinol-Xanthine Oxidoreductase Complex
ParameterObservationSignificance
RMSDThe XO-allopurinol complex showed a higher RMSD value (~0.43 nm) compared to the unbound XO (~0.40 nm). nih.govacs.orgIndicates a conformational change and slight loosening of the protein structure upon allopurinol binding. nih.gov
RMSFResidues in the Gly800-Glu802 region exhibited higher RMSF values in the presence of allopurinol. nih.govHighlights increased flexibility in this specific region of the active site upon inhibitor binding. nih.gov

Advanced Analytical Research Methodologies for Allopurinol

Chromatographic Techniques for Research Purposes

Chromatographic methods are the cornerstone of allopurinol (B61711) analysis, offering high-resolution separation and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Standards

High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for the determination of allopurinol. ijpbs.netijpsonline.com The development of a successful HPLC method involves meticulous optimization of several parameters to achieve the desired separation and sensitivity. A common approach is reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase. ijpbs.netijpar.com

Method development typically begins with the selection of an appropriate column, with C18 columns being a popular choice due to their versatility and efficiency in separating a wide range of compounds, including allopurinol. ijpbs.netijpsonline.com The composition of the mobile phase is a critical factor influencing retention time and resolution. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is often employed. ijpbs.netijpar.com The pH of the buffer is adjusted to ensure the analyte is in a suitable ionic state for optimal separation. For instance, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile has been successfully used. ijpbs.net

Detection is most commonly achieved using an ultraviolet (UV) detector, as allopurinol exhibits significant absorbance in the UV region. ijpbs.netijpsonline.com The detection wavelength is selected based on the maximum absorbance (λmax) of allopurinol to ensure the highest sensitivity. ijpsonline.com

Validation of the developed HPLC method is a crucial step to ensure its reliability and suitability for its intended purpose. This process is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). ijpsonline.comrjptonline.org Key validation parameters include:

Specificity and Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or other drugs. ijpbs.netijpsonline.com

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range. ijpsonline.com

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. ijpbs.netijpsonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijpbs.netijpsonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ijpsonline.comrjptonline.org

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rjptonline.org

Table 1: Example of HPLC Method Parameters for Allopurinol Analysis

Parameter Condition Reference
Column C18 (250 x 4.6 mm, 5 µm) ijpbs.net
Mobile Phase 0.1 M Dipotassium Phosphate Buffer (pH 3.5) and Acetonitrile (55:45 v/v) ijpbs.net
Flow Rate 1.5 mL/min ijpbs.net
Detection UV at 254 nm ijpbs.net
Injection Volume 20 µL ijpsonline.com
Run Time 3.0 min ijpsonline.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher operating pressures.

For allopurinol analysis, UPLC, particularly when coupled with tandem mass spectrometry (UPLC-MS/MS), has proven to be a powerful tool. plos.orgnih.govnih.gov This combination allows for the simultaneous determination of allopurinol and its major active metabolite, oxypurinol (B62819), as well as other compounds. plos.orgnih.gov

A key advantage of UPLC is the ability to use specialized column chemistries, such as hydrophilic interaction liquid chromatography (HILIC). HILIC is particularly well-suited for the separation of polar compounds like allopurinol and oxypurinol, which may be poorly retained on traditional reversed-phase columns. plos.orgnih.gov In a HILIC separation, a polar stationary phase is used with a mobile phase containing a high percentage of a non-polar organic solvent and a small amount of aqueous solvent. plos.org

The enhanced sensitivity of UPLC-MS/MS makes it ideal for pharmacokinetic studies in biological matrices like plasma, where analyte concentrations can be very low. plos.orgnih.gov The use of mass spectrometry for detection provides high selectivity, as it can differentiate compounds based on their mass-to-charge ratio. plos.orgnih.gov

Table 2: UPLC-MS/MS Method for Simultaneous Determination of Allopurinol, Oxypurinol, and Lesinurad

Parameter Condition Reference
Column Acquity UPLC HILIC (100 mm x 2.1, 1.7µm) plos.orgnih.gov
Mobile Phase Acetonitrile, Water, and Formic Acid (95:5:0.1, v/v/v) plos.orgnih.gov
Flow Rate 0.3 mL/min plos.orgnih.gov
Detection Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in negative mode plos.orgnih.gov
Ion Transitions (m/z) Allopurinol: 134.94 > 64.07; Oxypurinol: 150.89 > 41.91 plos.orgnih.gov

Spectroscopic and Luminescent Techniques

Spectroscopic and luminescent methods offer alternative and often complementary approaches to chromatographic techniques for the analysis of allopurinol.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Reaction Monitoring

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique that can be effectively used for the quantitative analysis of allopurinol in various samples, including pharmaceutical preparations and wastewater. researchgate.netonlinescientificresearch.com The method is based on the principle that allopurinol absorbs light in the UV region of the electromagnetic spectrum. researchgate.netonlinescientificresearch.com

For quantitative analysis, the absorbance of a solution containing allopurinol is measured at its wavelength of maximum absorbance (λmax), which is typically around 250 nm in distilled water. onlinescientificresearch.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. onlinescientificresearch.com

This technique is particularly useful for monitoring the progress of reactions involving allopurinol, such as photodegradation studies. researchgate.netscielo.org.coscielo.org.co By taking measurements at regular time intervals, the change in the concentration of allopurinol can be tracked, providing valuable information about the reaction kinetics. researchgate.net For instance, the photodegradation of allopurinol can be followed by monitoring the disappearance of its characteristic absorption band. scielo.org.co

Micelle-Stabilized Room-Temperature Phosphorescence (MS-RTP) for Selective Detection

Room-temperature phosphorescence (RTP) is a highly sensitive and selective luminescence technique. rhhz.net For many organic molecules, phosphorescence is typically only observed at very low temperatures. However, the use of organized media, such as micelles, can provide a protective environment that facilitates phosphorescence at room temperature. rhhz.netnih.gov

A method based on micelle-stabilized room-temperature phosphorescence (MS-RTP) has been developed for the determination of allopurinol. nih.gov In this method, allopurinol is incorporated into sodium dodecylsulfate (SDS) micelles. nih.gov The presence of an external heavy atom, such as thallium(I), enhances the phosphorescence signal, while an oxygen scavenger, like sodium sulfite, is used to minimize quenching of the phosphorescence by molecular oxygen. nih.gov

A significant advantage of this technique is its high selectivity. It has been demonstrated that allopurinol can be determined in the presence of its metabolite, oxypurinol, which is a key consideration in many analytical scenarios. nih.gov The method is characterized by a low limit of detection, making it suitable for the analysis of trace amounts of allopurinol. nih.gov

Electrochemical Detection Methods (e.g., Differential Pulse Polarography)

Electrochemical methods provide a sensitive and often simpler alternative for the determination of allopurinol. These techniques are based on the electrochemical properties of the analyte, such as its ability to be oxidized or reduced at an electrode surface.

Differential pulse polarography is one such technique that has been applied to the analysis of allopurinol in pharmaceutical tablets. nih.govrsc.org This method involves applying a series of voltage pulses to a dropping mercury electrode and measuring the resulting current. The peak current is proportional to the concentration of the analyte. The technique has been reported to be suitable for the determination of allopurinol in tablets. nih.govrsc.orgijpsonline.comdergipark.org.tr

More recent developments in electrochemical sensing have focused on the use of modified electrodes to enhance sensitivity and selectivity. For example, carbon paste electrodes modified with various materials have been investigated for the electrochemical detection of allopurinol. researchgate.nettandfonline.com These modified electrodes can exhibit improved electrocatalytic activity towards the oxidation of allopurinol, leading to lower detection limits and the ability to perform simultaneous detection of multiple analytes. jbiochemtech.comdntb.gov.ua

Another approach involves flow injection analysis with anodic polarographic detection. psu.edu This method is based on the formation of a sparingly soluble mercury compound at the electrode surface and offers high selectivity and a rapid sample throughput. psu.edu

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the characterization and quantification of allopurinol and its primary active metabolite, oxypurinol. The high sensitivity and selectivity of techniques like tandem mass spectrometry (MS/MS) allow for precise identification and measurement in complex biological matrices.

Research has focused on developing and validating robust LC-MS/MS methods for the simultaneous determination of allopurinol and oxypurinol in human plasma, urine, and even hair. ies.gov.plnih.govnih.govnih.gov These methods are crucial for pharmacokinetic studies.

Methodologies typically involve sample preparation, such as protein precipitation (PPT) or liquid-liquid extraction (LLE), followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.netresearchgate.netplos.org The choice of ionization mode—electrospray ionization (ESI) in either positive or negative mode—depends on the specific analytes and the desired sensitivity. nih.govnih.govplos.org While both allopurinol and oxypurinol can be detected in positive and negative modes, studies have shown that deprotonated precursor ions formed in negative mode can be more stable. plos.org

Quantification is achieved using multiple reaction monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition for each analyte. researchgate.netplos.org For instance, a common transition for allopurinol in positive ionization mode is from the precursor ion at a mass-to-charge ratio (m/z) of 137.0 to the product ion at m/z 109.9. nih.govresearchgate.net In negative ionization mode, the transition of m/z 134.94 to 64.07 is frequently used. plos.orgmdpi.com For oxypurinol, the transition of m/z 153.1 → 136.0 is monitored in positive mode, while m/z 150.89 → 41.91 is used in negative mode. nih.govplos.orgresearchgate.net The use of isotopically labeled internal standards, such as allopurinol-d2, is common to ensure accuracy and precision. nih.govresearchgate.net

The table below summarizes parameters from various validated LC-MS/MS research methodologies for allopurinol characterization.

Table 1: Selected LC-MS/MS Methodologies for Allopurinol and Oxypurinol Analysis

Matrix Sample Preparation Chromatographic Column Mobile Phase Ionization Mode Reference
Human Plasma Protein Precipitation Hypersil Gold (150 mm × 4.6 mm, 5 µm) 0.1% Formic acid-Acetonitrile (98:2, v/v) ESI Positive nih.govnih.govresearchgate.net
Human Plasma Protein Precipitation Waters Symmetry Shield RP8 (150 mm × 3.9 mm, 5 µm) 0.01% Formic acid in water and Acetonitrile (95:05, v/v) ESI Negative researchgate.netnih.gov
Rat Plasma Liquid-Liquid Extraction Acquity UPLC HILIC (100 mm x 2.1, 1.7µm) Acetonitrile, water, and formic acid (95:5:0.1, v/v/v) ESI Negative plos.orgnih.gov
Human Plasma & Urine Liquid-Liquid Extraction Agilent Eclipse Plus C18 Methanol and Ammonium formate-formic acid buffer ESI Positive (Allopurinol) & Negative (Oxypurinol) nih.gov

Detailed mass spectrometric parameters are critical for the unambiguous identification of allopurinol and its related compounds. The specific precursor and product ions monitored are unique to the compound's structure and fragmentation behavior within the mass spectrometer.

Table 2: Key Mass Spectrometric Transitions for Allopurinol and Related Compounds

Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Reference
Allopurinol Positive 137.0 109.9 nih.govresearchgate.net
Allopurinol Negative 136.7 110.2 researchgate.net
Allopurinol Negative 134.94 64.07 plos.org
Allopurinol Negative 134.80 64.10 mdpi.com
Oxypurinol Positive 153.1 136.0 nih.govresearchgate.net
Oxypurinol Negative 150.89 41.91 plos.org
Allopurinol-d2 (IS) Positive 139.0 111.9 nih.govresearchgate.net
Ganciclovir-d5 (IS) Not Specified 261.1 151.8 researchgate.net
5-Fluorouracil (IS) Negative 128.85 41.92 plos.org

These advanced analytical methods demonstrate the power of mass spectrometry in the detailed structural characterization and sensitive quantification of allopurinol and its metabolites, which is fundamental to understanding its behavior in biological systems.

Research on Allopurinol Analogs and Structure Activity Relationships Sar

Design and Synthesis of Novel Xanthine (B1682287) Oxidoreductase Inhibitors Based on Allopurinol (B61711) Scaffold

The design and synthesis of novel XOR inhibitors often begin with the core pyrazolo[3,4-d]pyrimidine structure of allopurinol. Synthetic strategies involve the modification of this scaffold at various positions to explore new chemical space and improve biological activity.

One approach involves the synthesis of a series of pyrazolo[3,4-d]pyrimidine derivatives from allopurinol. For instance, a synthetic route can begin with the chlorination of allopurinol, followed by reactions to introduce different functional groups. This allows for the creation of a library of analogs with diverse substituents.

Another strategy focuses on creating derivatives with significant structural changes, such as the introduction of different heterocyclic rings or linker moieties. For example, researchers have synthesized 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-ones, which have shown high potency against xanthine oxidase. The synthetic pathway for these compounds can involve cyclization reactions to form the desired pyrazolopyrimidine core.

The following table summarizes some examples of synthesized allopurinol analogs and their reported inhibitory activities against xanthine oxidase.

Compound IDModification from Allopurinol ScaffoldReported IC50 Value (μM)
Compound 37 6-(4-alkoxy-3-cyanophenyl) substitution0.039
Compound 34 Isopentyl group substitution0.046
Compound 63 N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide substitution0.62
Compound 15 Addition of a meta-methoxybenzyl group and 5-fluoro substitution14-times more active than allopurinol

Structure-Activity Relationship Studies for Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences the biological activity of allopurinol analogs as XOR inhibitors. These studies have revealed key structural features that are important for potent enzyme inhibition.

For instance, SAR studies on a series of pyrazolo[3,4-d]pyrimidine derivatives indicated that the presence of an amino or hydroxy group on the pyrimidine (B1678525) ring is beneficial for XOR inhibition. Furthermore, the substitution of alkoxy or benzyloxy groups at certain positions can increase the potency of the inhibitor. Specifically, the introduction of an isopentyl group was found to increase the activity by 120-fold compared to allopurinol.

In another study, the addition of an ortho or meta-substitution on a benzyl (B1604629) group at the R3 position led to a 30-fold increase in potency. The combination of a meta-methoxybenzyl group and a 5-fluoro substituent in one compound resulted in a 14-fold increase in inhibitory activity compared to allopurinol.

Conversely, some structural modifications can lead to a decrease or loss of XOR inhibitory activity. For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives synthesized for anticancer activity, all tested compounds lost their distinct inhibitory activity towards XOR, in sharp contrast to the potency of allopurinol itself. This suggests that the structural modifications made to enhance anticancer properties were detrimental to XOR inhibition.

The following table summarizes key SAR findings for allopurinol analogs.

Structural FeatureEffect on XOR Inhibition
Amino or hydroxy group on pyrimidine ring Increases activity
Alkoxy or benzyloxy substitution Increases potency
Isopentyl group substitution Significantly increases activity (120-fold)
Ortho or meta-substitution on benzyl at R3 Increases potency (30-fold)
Absence of amino group Loss of inhibitory activity

Theoretical Exploration of Allopurinol Derivatives for Enzyme Binding Modulation

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in exploring the binding of allopurinol and its derivatives to the active site of xanthine oxidase. These theoretical studies provide insights into the molecular interactions that govern inhibitor binding and can guide the design of more potent inhibitors.

Molecular docking studies have been used to predict the binding poses of allopurinol derivatives within the XOR active site. These studies have shown that allopurinol and its analogs can interact with key amino acid residues in the active site, such as Arg880 and Thr1010. The binding of inhibitors can induce conformational changes in the enzyme, which can be investigated using MD simulations. For example, simulations have shown that the binding of allopurinol can cause the protein structure to become more flexible.

Quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to investigate the inhibition mechanism of XOR by oxypurinol (B62819), the active metabolite of allopurinol. These studies have provided a detailed understanding of the chemical steps involved in the formation of the inhibitory complex.

Theoretical explorations have also been used to compare the binding of different inhibitors to XOR. For instance, MM-PBSA calculations have suggested that allopurinol has a better binding effect with XOR compared to other inhibitors like daidzin (B1669773) and puerarin. These computational approaches are valuable tools for rational drug design, allowing for the in silico screening and optimization of allopurinol derivatives before their synthesis and biological evaluation.

The following table lists some of the key amino acid residues in the XOR active site that have been identified through theoretical studies to interact with allopurinol and its derivatives.

Amino Acid ResidueRole in Binding
Arg880 Forms hydrogen bonds with the inhibitor
Thr1010 Interacts with the inhibitor
Glu802 Involved in inhibitor binding
Phe914 Forms hydrophobic interactions
Val1011 Contributes to the hydrophobic pocket

Future Research Directions and Theoretical Applications

Allopurinol (B61711) as a Probe for Enzymatic Reaction Mechanisms

Allopurinol and its primary metabolite, oxypurinol (B62819), serve as invaluable tools for elucidating the intricate reaction mechanisms of molybdo-flavoenzymes, particularly xanthine (B1682287) oxidase. nih.govbohrium.com Xanthine oxidase is a key enzyme in purine (B94841) catabolism, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. bohrium.com The interaction of allopurinol with this enzyme provides a detailed model for understanding enzyme inhibition and catalysis.

Allopurinol, a structural analog of hypoxanthine, acts as a substrate for xanthine oxidase. bohrium.comnih.gov The enzyme hydroxylates allopurinol to form oxypurinol. bohrium.com This process involves the molybdenum active center of the enzyme. bohrium.com Once formed, oxypurinol binds with high affinity to the reduced form of the molybdenum center within the enzyme's active site, effectively inhibiting further catalytic activity. bohrium.com This mechanism classifies allopurinol as a "suicide substrate," where the enzyme's own catalytic action leads to its inhibition. bohrium.com

Kinetic and structural analyses have revealed the nuances of this inhibition. For instance, the potency of allopurinol can be diminished by high concentrations of xanthine and hypoxanthine, while oxypurinol's inhibitory effect is less affected by substrate levels. nih.gov Studies have also shown that the reoxidation of the molybdenum center to its Mo(VI) state weakens the binding of oxypurinol, requiring reduction by a substrate to re-establish the tight-binding inhibition. bohrium.com By studying these interactions, researchers can probe the stepwise conversion of substrates, the role of specific enzyme domains, and the dynamics of the active site, offering fundamental insights into the catalytic cycle of xanthine oxidase and other related enzymes like aldehyde oxidase. bohrium.comresearchgate.net

Theoretical Design of Modified Allopurinol Scaffolds for Specific Biochemical Targets

The allopurinol structure, a pyrazolo[3,4-d]pyrimidine, provides a versatile scaffold for the theoretical and computational design of new molecules aimed at specific biochemical targets. While xanthine oxidase remains a primary focus, the principles of structure-based drug design are being applied to create allopurinol-inspired derivatives with novel activities or improved properties. nih.gov

Computational techniques such as molecular docking and virtual screening are employed to design and evaluate new inhibitors. nih.govnih.gov These methods simulate the interaction between a potential drug molecule and the three-dimensional structure of a target protein, such as xanthine oxidase. nih.govnih.gov By analyzing the binding energies and interactions with key amino acid residues within the enzyme's active site, researchers can rationally design modifications to the allopurinol scaffold to enhance potency and selectivity. nih.gov

This approach has led to the development of various derivatives. For example, researchers have synthesized and evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives with potential anticancer properties, moving beyond the traditional application of allopurinol. researchgate.net In other studies, the allopurinol scaffold has been a starting point for designing non-purine inhibitors of xanthine oxidase, aiming to reduce the side effects associated with purine-like drugs. bohrium.com These in silico design strategies, which are often inspired by the structures of both allopurinol and other potent inhibitors like febuxostat (B1672324), accelerate the discovery of new therapeutic agents. nih.gov Fragment-based drug design and molecular hybridization are other advanced techniques being used to develop novel and safer xanthine oxidase inhibitors based on these foundational structures. nih.gov

Advancements in Allopurinol Synthetic Process Sustainability

In line with the growing emphasis on green chemistry in the pharmaceutical industry, research is underway to develop more sustainable and environmentally friendly methods for the synthesis of allopurinol. doaj.org The traditional synthesis of allopurinol involves multiple steps and the use of various chemical reagents and solvents. nih.govajrconline.org Advances in this area focus on improving process efficiency, reducing waste, and minimizing the use of hazardous materials.

One approach to enhancing the sustainability of allopurinol production is through process optimization. This involves refining reaction conditions to improve yield and reduce energy consumption. acs.org Some patented synthesis methods for allopurinol claim to simplify the process and decrease environmental pollution, for instance, by using purified water in the refining stages. nih.govbohrium.com

Furthermore, innovative techniques are being explored to modify the physical properties of allopurinol in a more sustainable manner. For example, the supercritical antisolvent (SAS) process has been used for the micronization of allopurinol. nih.gov This method uses supercritical carbon dioxide as an antisolvent, which can be an environmentally benign alternative to traditional organic solvents. nih.gov Another promising green chemistry technique is mechanosynthesis, or solvent-assisted grinding, which has been used to produce new salt forms of allopurinol with improved solubility. researchgate.net This method can significantly reduce the reliance on bulk solvents, thereby minimizing waste and environmental impact. These advancements reflect a broader trend in pharmaceutical manufacturing towards more eco-friendly and sustainable practices. greenfieldchemical.commdpi.com

Computational Predictive Modeling for Allopurinol-Related Biochemical Systems

Computational predictive modeling is a powerful tool for understanding and predicting the behavior of allopurinol and its metabolites within complex biochemical systems. These models can simulate everything from the molecular interactions with enzymes to the pharmacokinetic and pharmacodynamic (PK/PD) profiles in patient populations. nih.govresearchgate.net

Q & A

Q. What are the validated analytical methods for quantifying Allopurinol (sodium) in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV-DAD detection is widely used. A validated protocol includes using a C18 column, a mobile phase of phosphate buffer (pH 6.8) and methanol (85:15 v/v), and detection at 254 nm. Ensure calibration curves cover 0.1–50 µg/mL with <5% inter-day variability. For impurity profiling, follow USP monographs using gradient elution and confirm peak purity via spectral analysis .

Q. How is xanthine oxidase (XO) inhibition by Allopurinol (sodium) experimentally measured in vitro?

Use spectrophotometric assays with xanthine as the substrate. Monitor uric acid production at 295 nm in phosphate buffer (pH 7.4) at 25°C. Calculate IC50 values by pre-incubating XO (0.1–1 U/mL) with Allopurinol (0.1–100 µM) for 10 minutes before substrate addition. Include oxypurinol (active metabolite) controls to account for metabolic activation .

Q. What animal models are suitable for studying Allopurinol’s renoprotective effects in hyperuricemia?

Spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats are common. Induce hyperuricemia via oxonic acid (250 mg/kg/day) and administer Allopurinol (10–50 mg/kg/day) orally for 4–8 weeks. Assess serum urate, creatinine clearance, and renal histopathology. Note: SHRs show heightened nephrotoxicity at high doses, requiring careful dose optimization .

Advanced Research Questions

Q. How can contradictory data on Allopurinol’s nephrotoxicity in hypertensive models be resolved?

Discrepancies arise from strain-specific sensitivity (e.g., SHR vs. WKY) and dosing protocols. Conduct dose-response studies (10–100 mg/kg/day) with renal XO activity profiling. Use paired electron microscopy and lipid peroxidation assays (e.g., malondialdehyde) to differentiate direct toxicity from oxidative stress .

Q. What experimental designs address Allopurinol’s pharmacogenomic risks (e.g., HLA-B*58:01-associated hypersensitivity)?

Integrate genotyping into preclinical trials using CRISPR-edited cell lines or HLA-transgenic mice. For clinical correlations, perform retrospective cohort analyses with PCR-based HLA-B*58:01 screening and adverse event grading. Statistical adjustments for ethnicity (e.g., Han Chinese) are critical .

Q. Which combinatorial therapies enhance Allopurinol’s antioxidant efficacy in ischemia-reperfusion injury models?

Pair Allopurinol (5 mg/kg IV) with N-acetylcysteine (150 mg/kg) in rodent hindlimb ischemia models. Measure tissue superoxide dismutase (SOD) and glutathione (GSH) levels. Use Langendorff perfused hearts for cardiac studies, assessing left ventricular pressure recovery post-reperfusion .

Q. How can Allopurinol’s dual role as a XO inhibitor and reactive oxygen species (ROS) scavenger be dissected experimentally?

Use XO-knockout mice to isolate ROS-scavenging effects. In wild-type models, compare Allopurinol with febuxostat (a non-purine XO inhibitor). Quantify ROS via dihydroethidium fluorescence in target tissues (e.g., endothelium) .

Q. What methodologies optimize Allopurinol delivery in tissue-specific XO overexpression models (e.g., brain endothelium)?

Develop nanoparticle-encapsulated Allopurinol using PLGA (poly lactic-co-glycolic acid). Assess blood-brain barrier penetration via in situ perfusion and LC-MS/MS quantification. Validate XO inhibition in microvascular endothelial cells using qPCR and immunohistochemistry .

Q. How do genetic polymorphisms in urate transporters (e.g., ABCG2) influence Allopurinol dosing in hyperuricemia studies?

Use transfected HEK293 cells expressing ABCG2 variants (e.g., Q141K). Measure intracellular Allopurinol accumulation via LC-MS and correlate with urate efflux rates. In vivo, cross ABCG2-KO mice with hyperuricemic models to assess dose-response shifts .

Q. What statistical approaches reconcile variability in Allopurinol’s efficacy across heterogeneous patient cohorts?

Apply mixed-effects modeling to clinical trial data, incorporating covariates like renal function (eGFR), baseline urate, and comedications (e.g., diuretics). Use machine learning (random forests) to identify subgroups with divergent responses .

Methodological Notes

  • Data Contradiction Analysis : Compare studies using PRISMA-guided systematic reviews with meta-regression for variables like dose, model species, and endpoint assays .
  • Experimental Reproducibility : Adhere to USP guidelines for compound purity (>98% by HPLC) and ARRIVE 2.0 standards for animal studies .
  • Advanced Assays : Employ isothermal titration calorimetry (ITC) to quantify Allopurinol-XO binding kinetics, supplementing traditional enzymatic assays .

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